1-(2-Bromo-5-iodobenzoyl)azetidine

Übersicht

Beschreibung

Molecular Structure Analysis

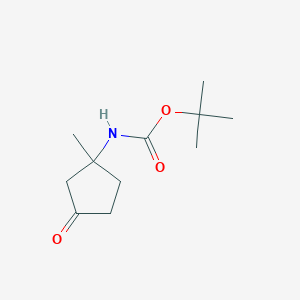

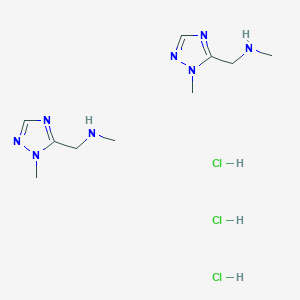

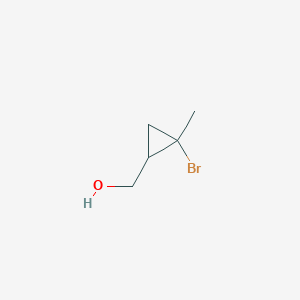

The molecular structure of 1-(2-Bromo-5-iodobenzoyl)azetidine is characterized by an azetidine ring and substituent groups of bromine and iodine on its benzene ring.Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines . This provides a highly attractive entry to bond functionalization by N–C bond cleavage .Wissenschaftliche Forschungsanwendungen

2-Guanidinobenzazoles in Medicinal Chemistry

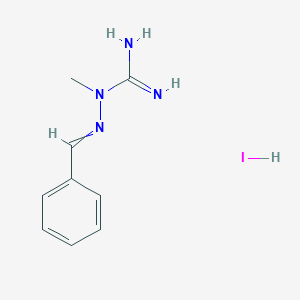

- Synthetic Procedures and Biological Activities : The synthesis of 2-guanidinobenzazoles (2GBZs) and derivatives has been an area of interest due to their range of biological activities and clinical applications. These compounds have shown potential as therapeutic agents, and the review paper discusses chemical aspects, pharmacological activities such as cytotoxic effects, and inhibition of cell proliferation via angiogenesis and apoptosis. The paper also highlights synthetic approaches and functionalization techniques for 2GBZs (Rosales-Hernández et al., 2022).

Iodine-Containing Compounds

- Iodine Revisited : The review delves into the extensive use of iodine in wound care and its effectiveness, discussing its chemical properties, antimicrobial activity, human physiology, cytotoxicity, and clinical effectiveness. It emphasizes the importance of understanding the factors that contribute to the activity and potential cytotoxicity of iodine in evaluating clinical evidence (Cooper, 2007).

- Polymeric Iodophors : This paper discusses the chemical and physiological properties of iodine, emphasizing its complexation with natural and synthetic polymers. Iodine's capability for targeted and prolonged delivery, its higher biological activity when complexed with certain polymers, and the potential therapeutic applications of iodine–polymer complexes are covered in detail (Makhayeva et al., 2020).

- The Use of Povidone–Iodine in Ophthalmology : This study reviews the application of Povidone–Iodine (PVI) in ophthalmology for various conditions and procedures, highlighting its microbicidal activity, cost-effectiveness, and lack of resistance development. It also discusses the potential of PVI as a sole perioperative antiseptic measure, advocating for further research on optimal concentration and exposure time for different ophthalmic procedures (Grzybowski et al., 2018).

Heterocyclic Compounds in Medicinal Chemistry

- Benzothiazole Moieties as Antimicrobial and Antiviral Agents : The mini-review addresses the significance of heterocyclic compounds like benzothiazole moieties in pharmaceutical chemistry. It discusses their therapeutic capabilities, including antimicrobial and antiviral activities, and emphasizes the need for careful pharmaceutical studies to ensure the safety and efficacy of these synthesized molecules (Elamin et al., 2020).

- Recent Advances on Benzothiazoles as Chemotherapeutics : This review focuses on the structural modifications of the benzothiazole scaffold and its derivatives, especially 2-arylbenzothiazoles, for developing antitumor agents. It covers in vitro and in vivo screenings, structure–activity relationships, pharmacokinetics, and clinical use, highlighting the importance of full toxicity characterization for clinical usage (Ahmed et al., 2012).

Analytical Methods in Medicinal Chemistry

- Analytical Methods for Antioxidant Activity : This review presents a critical analysis of various tests used to determine antioxidant activity, covering their mechanisms, applicability, advantages, and disadvantages. It includes methods based on hydrogen atom transfer, electron transfer, and mixed processes, emphasizing the importance of integrating chemical and electrochemical methods for a comprehensive understanding of antioxidant processes (Munteanu & Apetrei, 2021).

Safety and Hazards

Zukünftige Richtungen

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

Wirkmechanismus

Target of Action

Azetidines, the class of compounds to which it belongs, are known to be important in organic synthesis and medicinal chemistry .

Mode of Action

Azetidines are known to exhibit unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, potentially leading to interactions with biological targets.

Biochemical Pathways

Azetidines are known to be used in the synthesis of polyamines via anionic and cationic ring-opening polymerization . Polyamines play crucial roles in various biological processes, including cell growth and differentiation, gene expression, and protein synthesis .

Pharmacokinetics

Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties .

Result of Action

Azetidines are known to be used in the synthesis of polyamines , which are involved in various biological processes, including cell growth and differentiation, gene expression, and protein synthesis .

Action Environment

The reactivity of azetidines, which is driven by a considerable ring strain, can be triggered under appropriate reaction conditions .

Eigenschaften

IUPAC Name |

azetidin-1-yl-(2-bromo-5-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrINO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNURAHXPGDPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C=CC(=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-iodobenzoyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)

![9a-(aminomethyl)-hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-4-one hydrochloride](/img/structure/B1383751.png)

![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)

![2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride](/img/structure/B1383770.png)